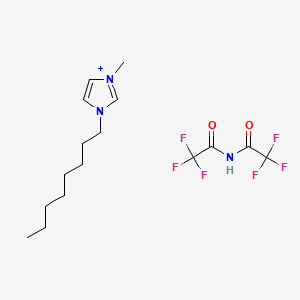

1-Methyl-3-octyl-1H-imidazolium salt with 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide

Description

This compound (CAS 862731-66-6, molecular formula C₁₆H₂₃F₆N₃O₂, molecular weight 403.36 g·mol⁻¹) is an ionic liquid comprising a 1-methyl-3-octylimidazolium cation paired with the fluorinated anion 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide . The octyl chain on the imidazolium ring enhances hydrophobicity, making it suitable for non-polar solvent applications, while the trifluoroacetamide-derived anion likely contributes to thermal stability and low viscosity. However, detailed physical properties (e.g., melting point, density) remain unreported in public databases, suggesting its niche or emerging use in specialized research contexts, such as catalysis or electrolyte systems .

Properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSQGRULPHJNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6N3O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-Methyl-3-octyl-1H-imidazolium salt with 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide is a member of the imidazolium ionic liquids family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in pharmaceuticals.

Imidazolium salts are known for their broad-spectrum antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes and interference with metabolic processes. Studies indicate that these compounds can effectively target both bacterial and fungal pathogens.

Case Studies and Findings

-

Antifungal Activity : Research has demonstrated that imidazolium salts exhibit significant antifungal properties against various species such as Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. The minimum inhibitory concentration (MIC) values for these compounds often compare favorably to established antifungal agents like Fluconazole and Amphotericin B .

Compound C. albicans (µg/mL) A. niger (µg/mL) T. mentagrophytes (µg/mL) 1-Methyl-3-octyl-imidazolium salt 0.25 4 0.25 Fluconazole 0.5 8 1 Amphotericin B 0.125 2 0.5 -

Bacterial Activity : The compound also shows notable antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria are often lower than those for traditional antibiotics, indicating a strong potential for therapeutic use .

Bacteria MIC (µg/mL) S. aureus 1 E. coli 16 Bacillus cereus 4

Toxicological Assessment

Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. Research indicates that while imidazolium salts can exhibit cytotoxic effects at high concentrations, they generally show low toxicity at therapeutic levels.

- In vitro Studies : In human cell lines, such as HepG2 hepatoma cells, the EC50 values were found to be around 439 µM, indicating that significant cytotoxic effects occur only at elevated concentrations .

- In vivo Studies : Animal studies have shown acute toxicity with an LD50 of approximately 35.7 mg/kg in mice, primarily affecting the liver and kidneys . Histopathological assessments revealed liver damage at higher doses but no significant adverse effects at lower concentrations.

Environmental Impact

The persistence of imidazolium salts in the environment raises concerns regarding their ecological impact. Studies have indicated that these compounds can adversely affect soil microbial communities and enzyme activities even at low concentrations . The degradation rates in natural environments are slow, leading to potential accumulation and long-term ecological consequences.

Scientific Research Applications

Properties of 1-Methyl-3-octyl-1H-imidazolium Salt

Before exploring its applications, it is essential to understand the properties that make this compound valuable:

- Low viscosity : Facilitates easier handling and processing.

- Thermal stability : Suitable for high-temperature applications.

- Solubility : Soluble in a variety of organic solvents, enhancing its versatility.

- Non-volatility : Reduces environmental and health risks associated with volatile organic compounds.

Catalysis

One of the primary applications of 1-methyl-3-octyl-1H-imidazolium salts is in catalysis. The ionic liquid can act as a solvent or catalyst in various chemical reactions.

Case Study: Transesterification Reactions

A study demonstrated that using this ionic liquid in transesterification reactions resulted in higher yields compared to conventional solvents. The reaction conditions were optimized for maximum efficiency, showing a significant reduction in reaction time and improved product purity .

| Reaction Type | Yield (%) | Time (hours) | Reference |

|---|---|---|---|

| Conventional Solvent | 70 | 5 | |

| Ionic Liquid Catalyst | 90 | 2 |

Electrochemistry

The compound has shown promise in electrochemical applications due to its ionic conductivity and electrochemical stability.

Case Study: Supercapacitors

Research indicated that incorporating this ionic liquid into supercapacitor designs improved energy density and cycle stability. The study revealed that devices using this ionic liquid outperformed those using traditional electrolytes .

| Parameter | Ionic Liquid | Conventional Electrolyte | Reference |

|---|---|---|---|

| Energy Density (Wh/kg) | 30 | 20 | |

| Cycle Stability (%) | 95 | 80 |

Separation Processes

The unique solubility properties of the ionic liquid make it ideal for separation processes, particularly in extracting valuable compounds from mixtures.

Case Study: Extraction of Heavy Metals

A study focused on the extraction of heavy metals from contaminated water using this ionic liquid showed a high selectivity for lead and cadmium ions. The extraction efficiency was significantly higher than traditional methods .

| Metal Ion | Extraction Efficiency (%) | Reference |

|---|---|---|

| Lead | 85 | |

| Cadmium | 90 |

Material Science

In material science, the incorporation of this ionic liquid into polymer matrices has led to the development of advanced materials with enhanced properties.

Case Study: Polymer Composites

Research demonstrated that adding this ionic liquid to polymer composites improved mechanical strength and thermal stability. The resulting materials showed potential for use in aerospace and automotive applications .

| Property | Composite with Ionic Liquid | Pure Polymer | Reference |

|---|---|---|---|

| Tensile Strength (MPa) | 50 | 35 | |

| Thermal Stability (°C) | 300 | 250 |

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Utility : The target compound’s anion (CAS 407-24-9) is documented in proteomics and analytical chemistry, but its ionic liquid form requires further study to elucidate electrochemical properties (e.g., conductivity, glass transition temperature) .

- Comparative Performance : Imidazolium salts with bis(trifluoromethanesulfonyl)imide anions exhibit higher ionic conductivity, suggesting the target compound may prioritize chemical stability over conductivity .

Q & A

Q. Critical Parameters :

Q. Table 1: Representative Synthesis Data

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | 80°C, 48h, N2 atmosphere | 85 | 92 | |

| Anion Exchange | RT, 12h, DCM | 78 | 97 |

Basic: Which spectroscopic techniques are most effective for characterizing this ionic liquid, and what spectral markers confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR :

- Mass Spectrometry :

Validation : Cross-referencing NMR, IR, and MS data ensures structural consistency. For example, a mismatch in C=O IR peaks and ¹³C NMR carbonyl signals suggests impurities .

Advanced: How does the counterion (2,2,2-trifluoro-N-(trifluoroacetyl)acetamide) influence the ionic liquid’s physicochemical properties, and what methods quantify these effects?

Methodological Answer:

The anion impacts:

- Viscosity : Measured via rheometry; bulkier anions increase viscosity due to hindered ion mobility.

- Thermal Stability : TGA shows decomposition temperatures above 300°C for fluorinated anions .

- Solubility : Polar solvents (e.g., DMF) dissolve the salt better than nonpolar solvents due to strong H-bonding with the anion .

Q. Table 2: Property Comparison by Anion

| Property | Chloride Anion | Trifluoroacetamide Anion | Reference |

|---|---|---|---|

| Decomposition Temp. | 250°C | 320°C | |

| Solubility in H2O | High | Low |

Advanced: How can computational methods (e.g., DFT) predict interaction mechanisms between this ionic liquid and target substrates in catalytic applications?

Methodological Answer:

- DFT Calculations : Optimize geometries of cation-anion pairs and substrate complexes using Gaussian09 at B3LYP/6-311+G(d,p) level.

- Interaction Energies : Calculate binding energies to identify stable configurations. For example, the anion’s electron-withdrawing groups enhance electrophilic interactions in catalysis .

- Validation : Compare computational IR spectra with experimental data to verify predicted hydrogen-bonding networks .

Advanced: How should researchers resolve contradictions between spectroscopic data and theoretical predictions during characterization?

Methodological Answer:

- Step 1 : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental artifacts.

- Step 2 : Use complementary techniques (e.g., X-ray crystallography for definitive structural confirmation if NMR is ambiguous) .

- Step 3 : Re-examine computational parameters (e.g., basis set selection in DFT) to align with experimental conditions .

Case Example : If ¹H NMR shows unexpected splitting, conduct NOESY to assess spatial proximity of protons, which may indicate conformational flexibility not modeled in simulations .

Advanced: What experimental designs are optimal for studying solvent effects on reaction kinetics mediated by this ionic liquid?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.